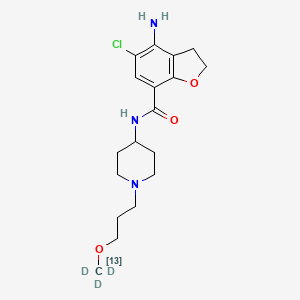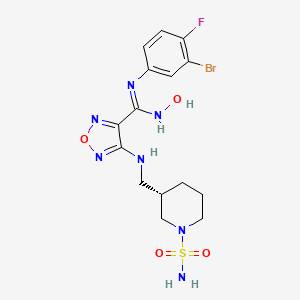
Ido1-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido1-IN-20 is a small-molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial step in the catabolism of the essential amino acid tryptophan into kynurenine. This pathway plays a significant role in immune regulation, particularly in the suppression of T-cell function and the promotion of immune tolerance in various pathological conditions, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-20 typically involves multi-step organic synthesis. One common approach includes the formation of a triazole ring, which is a key structural component of the compound. The synthesis begins with the preparation of the starting materials, followed by a series of reactions such as cyclization, substitution, and coupling reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ido1-IN-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ido1-IN-20 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the IDO1 enzyme and its role in tryptophan metabolism.
Biology: Researchers use this compound to investigate the biological functions of IDO1 in immune regulation and its impact on T-cell function.
Medicine: this compound is explored as a potential therapeutic agent in cancer immunotherapy, aiming to enhance anti-tumor immune responses by inhibiting IDO1 activity.
Mechanism of Action
Ido1-IN-20 exerts its effects by inhibiting the enzymatic activity of IDO1. The compound binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine. This inhibition leads to an increase in tryptophan levels and a decrease in kynurenine levels, thereby reducing the immunosuppressive effects mediated by the kynurenine pathway. The primary molecular targets of this compound are the IDO1 enzyme and the downstream signaling pathways involved in immune regulation .
Comparison with Similar Compounds
Similar Compounds
Indoximod: Another IDO1 inhibitor that works by modulating the immune response.
Epacadostat: A potent and selective IDO1 inhibitor used in clinical trials for cancer therapy.
Navoximod: An IDO1 inhibitor that has been evaluated in combination with other immunotherapies.
Uniqueness of Ido1-IN-20
This compound is unique due to its specific binding affinity and inhibitory potency against IDO1. It has shown promising results in preclinical studies, demonstrating its potential as an effective immunotherapeutic agent. The compound’s ability to modulate the immune response by targeting the IDO1 pathway distinguishes it from other similar inhibitors .
Properties
Molecular Formula |
C15H19BrFN7O4S |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[[(3S)-1-sulfamoylpiperidin-3-yl]methylamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C15H19BrFN7O4S/c16-11-6-10(3-4-12(11)17)20-15(21-25)13-14(23-28-22-13)19-7-9-2-1-5-24(8-9)29(18,26)27/h3-4,6,9,25H,1-2,5,7-8H2,(H,19,23)(H,20,21)(H2,18,26,27)/t9-/m0/s1 |
InChI Key |
XJKNBQWZESIJKO-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)N)CNC2=NON=C2C(=NC3=CC(=C(C=C3)F)Br)NO |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N)CNC2=NON=C2C(=NC3=CC(=C(C=C3)F)Br)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



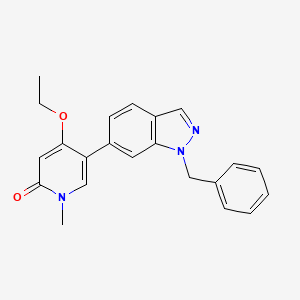
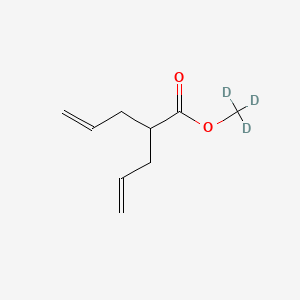
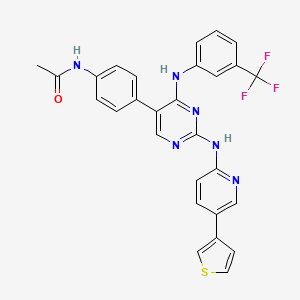

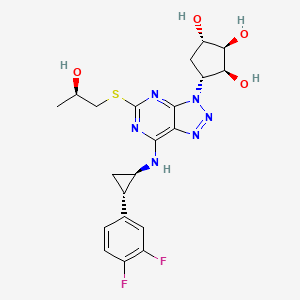
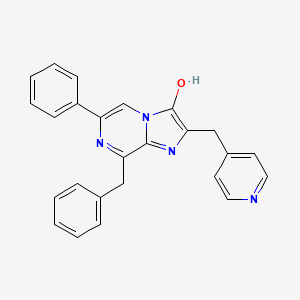
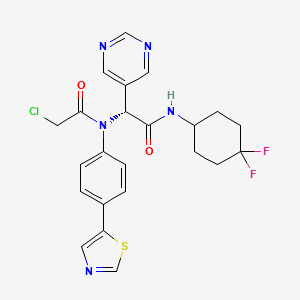
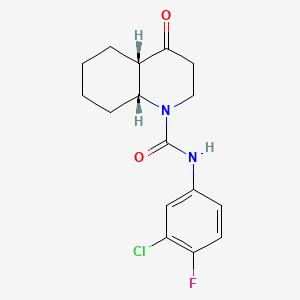
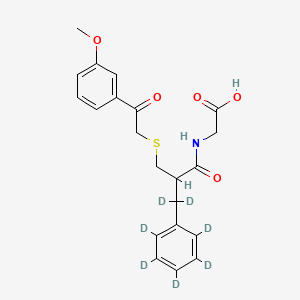
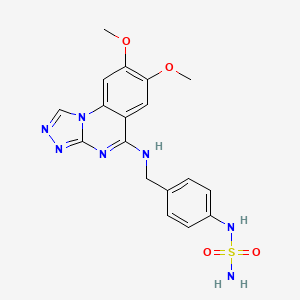
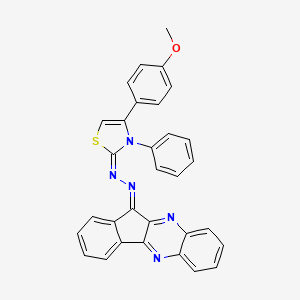
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
